Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate
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Overview
Description
Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate is an organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its complex structure, which includes a benzoate ester linked to a chromen-4-one moiety through a carbamoylmethoxy group
Scientific Research Applications
Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors to form the chromen-4-one structure.
Introduction of the Carbamoylmethoxy Group: This is achieved through the reaction of the chromen-4-one derivative with a suitable carbamoylmethoxy reagent under controlled conditions.
Esterification: The final step involves the esterification of the intermediate product with methyl benzoate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the chromen-4-one core or the carbamoylmethoxy group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoate ester or chromen-4-one moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced chromen-4-one analogs.
Mechanism of Action
The mechanism of action of Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate involves its interaction with specific molecular targets. The chromen-4-one core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The carbamoylmethoxy group may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[7-(carboxymethoxy)-4-oxochromen-3-yloxy]benzoate
- Methyl 4-[7-(hydroxymethoxy)-4-oxochromen-3-yloxy]benzoate
- Methyl 4-[7-(methoxymethoxy)-4-oxochromen-3-yloxy]benzoate
Uniqueness
Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate is unique due to the presence of the carbamoylmethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 4-[7-(2-amino-2-oxoethoxy)-4-oxochromen-3-yl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO7/c1-24-19(23)11-2-4-12(5-3-11)27-16-9-26-15-8-13(25-10-17(20)21)6-7-14(15)18(16)22/h2-9H,10H2,1H3,(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAQHIIJGHBMAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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